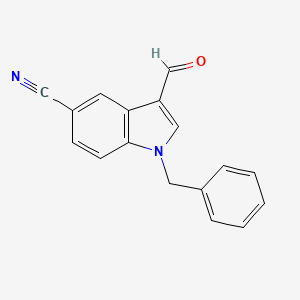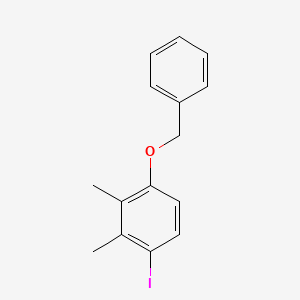
1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene is an organic compound characterized by the presence of a benzyl ether group, an iodine atom, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 2,3-dimethylphenol, undergoes bromination to introduce a bromine atom at the para position.
Benzyl Protection: The hydroxyl group of the brominated intermediate is protected by converting it into a benzyloxy group using benzyl chloride and a base such as potassium carbonate.
Halogen Exchange: The bromine atom is then replaced with an iodine atom through a halogen exchange reaction using potassium iodide and a copper catalyst
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium hydroxide, dimethyl sulfoxide (DMSO), and heat.
Oxidation: Potassium permanganate, sulfuric acid, and water.
Reduction: Lithium aluminum hydride in anhydrous ether
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of 1-(Benzyloxy)-2,3-dimethylbenzene .
Scientific Research Applications
1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene involves its ability to undergo various chemical transformations. The benzyloxy group can participate in nucleophilic substitution reactions, while the iodine atom can be involved in halogen exchange reactions. These transformations enable the compound to act as a versatile building block in organic synthesis .
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar structure with a tert-octyl group instead of methyl groups.
1-(Benzyloxy)-4-iodo-2,3-dimethylphenol: Similar structure with a hydroxyl group instead of a benzyloxy group
Properties
Molecular Formula |
C15H15IO |
|---|---|
Molecular Weight |
338.18 g/mol |
IUPAC Name |
1-iodo-2,3-dimethyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15IO/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
InChI Key |
HWFVYBGAKGDDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)
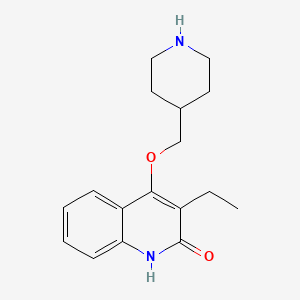
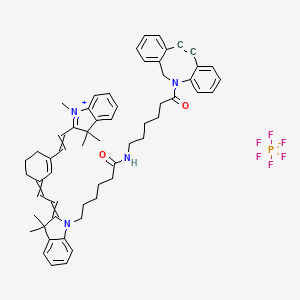
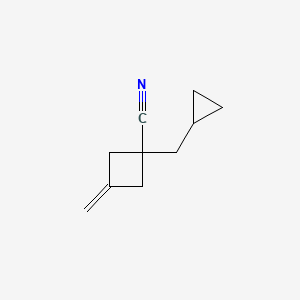

![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)

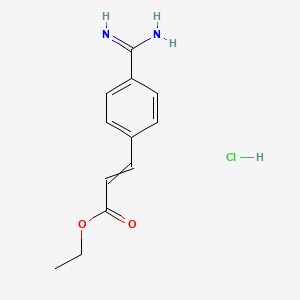
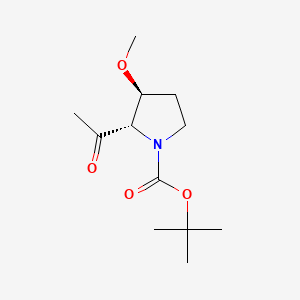
![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
![2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane](/img/structure/B13894309.png)
![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)
![Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate](/img/structure/B13894318.png)
